1-Cyclohexyl-1-pentanol

Description

Contextualization of the Compound within Organic Chemistry

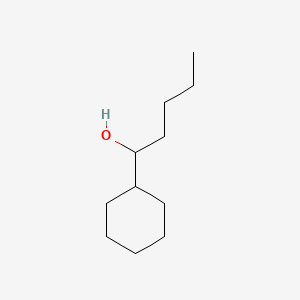

1-Cyclohexyl-1-pentanol (B1345726), with the molecular formula C₁₁H₂₂O, is classified as a secondary alcohol. Its structure features a five-carbon pentanol (B124592) chain where the hydroxyl (-OH) group is attached to the first carbon atom, which is also bonded to a six-membered cyclohexane (B81311) ring. This combination of a linear alkyl chain and a cyclic aliphatic group results in a molecule with a bulky, hydrophobic structure. The presence of the hydroxyl group allows for intermolecular interactions such as hydrogen bonding, a key factor influencing its physical properties and reactivity.

In the broader context of organic chemistry, alcohols are fundamental functional groups, serving as crucial intermediates in the synthesis of a wide array of other compounds. tcichemicals.com They are categorized as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. tcichemicals.com this compound's classification as a secondary alcohol—the hydroxyl-bearing carbon is attached to two other carbon atoms—defines its characteristic reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-cyclohexylpentan-1-ol |

| Synonyms | (1-Hydroxypentyl)cyclohexane, n-Butyl cyclohexyl carbinol |

| CAS Number | 7338-43-4 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol nih.gov |

| Appearance | Colorless to Almost Colorless Clear Liquid tcichemicals.com |

Significance as a Secondary Alcohol in Synthetic Chemistry

Secondary alcohols are pivotal intermediates in organic synthesis, primarily due to their ability to be oxidized to form ketones. This transformation is a cornerstone of functional group interconversions, as ketones themselves are versatile precursors for creating more complex molecules. The oxidation of this compound, for instance, yields 1-cyclohexyl-1-pentanone under controlled conditions. This reaction is a typical and predictable transformation for a secondary alcohol.

The general significance of this class of alcohols extends to their use as starting materials for a variety of other reactions. They can be converted into good leaving groups, facilitating nucleophilic substitution reactions. Because they are readily synthesized and can be transformed into other compounds, secondary alcohols like this compound serve as important building blocks in multi-step synthetic pathways. tcichemicals.com Common synthetic routes to produce this compound include the reduction of its corresponding ketone, 1-cyclohexyl-1-pentanone, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Current Research Landscape and Academic Relevance

The academic relevance of this compound is primarily centered on its role as a synthetic intermediate and a building block for more complex molecules. tcichemicals.com Research has demonstrated its utility as a solvent in certain chemical reactions, where its molecular structure can influence reaction pathways and outcomes.

Specific research studies have incorporated this compound and related structures in various contexts:

Catalysis and Synthesis: It has been a product in studies exploring nickel-catalyzed alkylation of aldehydes with trialkylboranes, a method for forming carbon-carbon bonds to create secondary alcohols. lookchem.com

Reaction Mechanisms: The compound has appeared in research investigating the reactions of mixed organozinc reagents with aldehydes, contributing to the understanding of nucleophilic addition mechanisms. lookchem.com

Complex Molecule Synthesis: Research on the synthesis of building blocks for complex natural products, such as analogues of halichondrin B, has utilized synthetic pathways that produce similar secondary alcohol structures. lookchem.com

Biocatalysis: In the field of biotechnology, research on the microbial oxidation of diols to produce chiral lactones has involved the synthesis of related cyclohexyl-containing alcohol structures as substrates or reference compounds. mdpi.com

Furthermore, the compound and its derivatives are utilized in industrial applications, such as in the production of specialty chemicals, including fragrances and flavors. Its structural features are also of interest in material science for potentially imparting properties like self-assembly. smolecule.com The ongoing exploration of its reactivity and applications in both academic and industrial settings underscores its continued relevance in chemical science.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXSPCMDZCKLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CCCCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918348 | |

| Record name | 1-Cyclohexylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93548-33-5, 7338-43-4 | |

| Record name | 1-Cyclohexyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093548335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-CYCLOHEXYL-1-PENTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Preparation Routes

Established Laboratory Synthesis Protocols

The most common and direct method for preparing 1-cyclohexyl-1-pentanol (B1345726) in a laboratory setting is through the chemical reduction of 1-cyclohexyl-1-pentanone. This process transforms the ketone's carbonyl functional group into a secondary alcohol.

The conversion of 1-cyclohexyl-1-pentanone to this compound is a standard organic transformation. The core of this reaction is the addition of a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group, followed by protonation of the resulting alkoxide intermediate.

Two primary hydride reagents are favored for this reduction due to their efficiency and predictability:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, sodium borohydride is often the reagent of choice for its safety and ease of use. It effectively reduces ketones and aldehydes without affecting most other functional groups. The reaction proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon.

Lithium Aluminum Hydride (LiAlH₄): A significantly more potent and less selective reducing agent, lithium aluminum hydride will readily reduce ketones to alcohols. Its high reactivity necessitates careful handling and anhydrous reaction conditions to prevent violent reactions with protic solvents.

The success of the reduction is highly dependent on the appropriate selection of solvent and reaction conditions.

Solvent Systems: Aprotic polar solvents are essential for reactions involving the highly reactive lithium aluminum hydride, with tetrahydrofuran (THF) being a common choice due to its ability to solvate the lithium cation. Other ethers like diethyl ether are also suitable. For the milder sodium borohydride, protic solvents such as methanol (B129727) or ethanol (B145695) are often used, as they can also serve as the proton source for the final step of the reaction.

Reaction Conditions: To manage the exothermic nature of the hydride addition, these reactions are typically initiated at reduced temperatures, such as 0 °C. The mixture is then allowed to warm to ambient temperature to ensure the reaction proceeds to completion. A subsequent work-up step, usually involving the careful addition of water and then a dilute acid, is required to quench any unreacted hydride reagent and to protonate the intermediate alkoxide to yield the final this compound product.

Table 1: Comparison of Laboratory Reducing Agents

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | Mild, selective, safer to handle. |

Reduction of 1-Cyclohexyl-1-pentanone

Hydride Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Industrial Scale Production Approaches

For manufacturing this compound on a larger, industrial scale, economic and environmental considerations favor catalytic hydrogenation over the use of stoichiometric hydride reagents.

This method involves the reaction of 1-cyclohexyl-1-pentanone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. The catalyst facilitates the addition of hydrogen across the C=O double bond.

Catalysts: A range of metal catalysts are effective for this transformation. Precious metals like palladium (Pd) , platinum (Pt) , and rhodium (Rh) , often supported on carbon (e.g., Pd/C), provide high activity and selectivity. For reasons of cost-effectiveness, non-precious metal catalysts, most notably Raney nickel , are also widely employed in industrial settings.

Process Conditions: The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and ensure efficient conversion. A key advantage of catalytic hydrogenation is the ability to recover and reuse the catalyst, which significantly reduces waste and production costs, making it a more sustainable and economical industrial process.

Advanced Synthetic Strategies and Precursor Chemistry

Beyond the direct reduction of the ketone, this compound can be synthesized through the construction of its carbon skeleton using organometallic reagents. These methods offer greater flexibility for creating structural analogs.

A prominent strategy involves the Grignard reaction. Two main pathways exist for this approach:

The reaction of cyclohexylmagnesium bromide (a Grignard reagent derived from bromocyclohexane) with pentanal .

The reaction of pentylmagnesium bromide (a Grignard reagent derived from a 1-halopentane) with cyclohexanone (B45756) .

In both scenarios, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a new carbon-carbon bond and, after an acidic work-up to protonate the intermediate magnesium alkoxide, yields the target molecule, this compound. While versatile, these methods are often more complex than the ketone reduction route for this specific compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Cyclohexyl-1-pentanone |

| Cyclohexanone |

| Cyclohexylmagnesium bromide |

| Diethyl ether |

| Ethanol |

| Lithium Aluminum Hydride |

| Methanol |

| Palladium |

| Pentanal |

| Pentylmagnesium bromide |

| Platinum |

| Raney nickel |

| Rhodium |

| Sodium Borohydride |

Stereoselective Synthesis of Cyclohexane (B81311) Derivatives as Synthetic Intermediates

The cyclohexane ring is a fundamental structural motif in many organic molecules. Its synthesis with control over the three-dimensional arrangement of substituents (stereoselectivity) is a critical aspect of modern organic chemistry. chemistryviews.orgresearcher.life Peptidomimetics, which are designed to mimic peptides for applications like drug development, often incorporate conformationally restricted α-amino acids such as octahydroindole-2-carboxylic acid, which features a fused cyclohexane ring. chemistryviews.org The stereoselective preparation of such structures is crucial for their biological activity. chemistryviews.org

A powerful and atom-economical method for constructing cyclohexane rings is through hydrogen borrowing catalysis. acs.orgacs.orgnih.gov This process typically involves the reaction of a ketone with a diol, mediated by a transition metal catalyst, commonly iridium or manganese. acs.orgresearchgate.netrsc.org The catalyst temporarily "borrows" hydrogen from an alcohol to generate a reactive carbonyl compound in situ. acs.orgacs.org This intermediate then undergoes further reactions, such as an aldol (B89426) condensation, before the catalyst returns the borrowed hydrogen to complete the catalytic cycle and form the final product. acs.org This strategy allows for the direct coupling of ketones with unactivated alcohols, with water being the only byproduct. acs.orgrsc.org

This methodology has been successfully applied to the synthesis of a variety of substituted cyclohexanes. For instance, the reaction of methyl ketones with 1,5-diols using an iridium catalyst can produce multisubstituted cyclohexane products with high levels of stereocontrol. acs.org The process operates through two sequential hydrogen borrowing reactions. acs.org Similarly, manganese pincer complexes have been utilized for the coupling of secondary alcohols with 1,5-pentanediol (B104693) to yield cyclohexane derivatives with high diastereoselectivity. rsc.org

A proposed mechanism for a manganese-catalyzed reaction involves the initial formation of a Mn-alkoxy complex, followed by β-hydride elimination to generate an aldehyde and a ketone. These intermediates then undergo an aldol condensation. Subsequent selective hydrogenation and allylic isomerization lead to the final cycloalkyl product. rsc.org

Achieving the desired relative stereochemistry in the newly formed cyclohexane ring is a key challenge. In many hydrogen borrowing catalysis reactions, the stereochemistry is established under thermodynamic control. researchgate.net For example, in the annulation of α-methyl substituted diols, the relative stereochemistry can be influenced by factors such as the stoichiometry of the reactants. Using an excess of the diol can lead to the formation of a single trans-diastereoisomer. researchgate.net This control is often attributed to a base-mediated epimerization alpha to the carbonyl group. acs.org

The position of substituents on the starting diol also plays a crucial role in determining the final stereochemistry. For instance, reactions with β-substituted diols often yield cis-diastereoisomers with high selectivity, while γ-substituted diols can lead to the formation of a single trans-diastereoisomer. acs.org These outcomes highlight the intricate interplay of steric and electronic factors in directing the stereochemical course of the cyclization.

Hydrogen Borrowing Catalysis for Cyclohexane Core Construction

Retrosynthetic Analysis for Complex Molecular Architectures

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. deanfrancispress.comicj-e.orgub.edu The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to the reverse of known chemical reactions. icj-e.orgub.edu This approach allows chemists to devise multiple potential synthetic routes and select the most efficient one. solubilityofthings.com

For a molecule like this compound, a retrosynthetic analysis might involve disconnecting the carbon-carbon bond between the cyclohexyl ring and the pentanol (B124592) chain. This would lead to precursors such as a cyclohexyl Grignard reagent and pentanal, or a pentyl Grignard reagent and cyclohexanone. A consonant disconnection, which respects the natural polarity of functional groups, would favor the reduction of a ketone like 2-pentanone to form 2-pentanol. scribd.com This is often a high-yielding and straightforward transformation. scribd.com

The analysis of complex, polycyclic structures often involves identifying key disconnections that simplify the molecule significantly. For instance, in the synthesis of cyclohexane-angularly-fused triquinanes, a key retrosynthetic step could be an intramolecular aldol reaction to form the cyclohexanone ring. nih.gov This systematic deconstruction is essential for designing logical and efficient synthetic pathways. solubilityofthings.com

Optimization of Synthetic Reaction Pathways

Once a synthetic route has been designed, the next critical step is to optimize the reaction conditions to maximize yield, purity, and efficiency while minimizing costs and waste. prismbiolab.comnumberanalytics.com

Intuition-Based Optimization Strategies

Historically, and still commonly in academic research, reaction optimization has been guided by the chemist's intuition and experience. prismbiolab.comacs.orgwhiterose.ac.uk This approach involves making educated guesses about which reaction parameters (e.g., temperature, solvent, catalyst) to change based on an understanding of reaction mechanisms and previous observations. prismbiolab.comresearchgate.net While this method can be effective, it is often time-consuming and may not lead to the true optimal conditions, as it relies on a trial-and-error process. prismbiolab.combeilstein-journals.org The effectiveness of intuition-based optimization is highly dependent on the individual expertise of the synthetic chemist. prismbiolab.com

One Factor At a Time (OFAT) Methodologies

A more systematic, yet still relatively simple, approach to optimization is the One Factor At a Time (OFAT) method. acs.orgwhiterose.ac.uk In this methodology, one reaction parameter is varied while all others are held constant. acs.orgwhiterose.ac.uk For example, a series of experiments might be run at different temperatures while the concentration, solvent, and catalyst loading are kept the same. Once the optimal temperature is identified, it is fixed, and another parameter, such as solvent, is varied. nih.gov

The main advantage of the OFAT method is its simplicity and the fact that it does not require complex mathematical modeling. prismbiolab.comacs.org However, a significant drawback is that it fails to account for interactions between different parameters. acs.org The optimal temperature, for instance, might be different in a different solvent. This lack of consideration for synergistic effects means that the OFAT method is often inefficient and may not identify the true optimal reaction conditions. acs.org Despite its limitations, OFAT is still widely used, particularly in academic settings, due to its straightforward implementation. acs.orgwhiterose.ac.uk More advanced statistical methods like Design of Experiments (DoE) are often more efficient as they can investigate multiple variables simultaneously and identify interactions between them. numberanalytics.comwhiterose.ac.ukchemrxiv.org

Based on a comprehensive search of available scientific literature, there are no specific studies or published research that apply Design of Experiments (DoE) methodologies to the optimization of reaction yield and selectivity for the synthesis of this compound.

While Design of Experiments is a powerful statistical tool used widely in chemical process development to efficiently optimize reaction conditions such as temperature, concentration, and catalyst loading, its application has not been documented for this particular compound in accessible academic or industrial publications. acs.orgmt.commt.com

Typical synthetic routes to this compound involve the Grignard reaction between a cyclohexylmagnesium halide and pentanal, or the reduction of 1-cyclohexyl-1-pentanone. masterorganicchemistry.commasterorganicchemistry.com Although these reaction types are often optimized using DoE approaches to improve yield and minimize by-products, specific experimental designs, factor-response data tables, and statistical models for this compound are not present in the reviewed literature.

Therefore, the section on "Design of Experiments (DoE) Approaches for Reaction Yield and Selectivity" cannot be populated with the requested detailed research findings and data tables, as no such information exists in the public domain for this compound.

Iii. Mechanistic Organic Chemistry of 1 Cyclohexyl 1 Pentanol

Oxidation Reaction Pathways

As a secondary alcohol, 1-Cyclohexyl-1-pentanol (B1345726) can undergo oxidation to form a ketone. libretexts.orgstudymind.co.uk This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. studymind.co.uk

The oxidation of this compound yields 1-Cyclohexyl-1-pentanone. This reaction is a characteristic transformation of secondary alcohols. libretexts.org The bulky cyclohexyl group can introduce steric hindrance, which may influence the reaction rate compared to linear secondary alcohols.

Various oxidizing agents can accomplish this conversion. Common reagents include chromium-based compounds like chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid) and potassium permanganate (B83412). libretexts.orggeeksforgeeks.org Milder, more selective reagents such as Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are also effective and often preferred in laboratory settings to avoid over-oxidation and to tolerate other sensitive functional groups. libretexts.orgwikipedia.org

Table 1: Oxidation of this compound to 1-Cyclohexyl-1-pentanone

| Reagent | Conditions | Product | Yield |

| Chromium trioxide (CrO₃) | Acetic acid, 25–40°C | 1-Cyclohexyl-1-pentanone | 85–90% |

| Potassium permanganate (KMnO₄) | Alkaline medium, 50–60°C | 1-Cyclohexyl-1-pentanone | 75–80% |

The oxidation of secondary alcohols like this compound to ketones generally proceeds through a few key steps, although the specifics can vary depending on the reagent used. geeksforgeeks.org

In acidic conditions, the first step is often the protonation of the alcohol's hydroxyl group. geeksforgeeks.orgpearson.com An acid catalyst donates a proton to the oxygen atom of the hydroxyl group, forming a positively charged oxonium ion (R₂CH-OH₂⁺). geeksforgeeks.orgpearson.com This conversion of the hydroxyl group into a better leaving group (water) is a crucial activation step, particularly for reactions that proceed via carbocation intermediates, such as some nucleophilic substitutions and E1 eliminations. pearson.comlibretexts.org

Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent, often used for converting secondary alcohols to ketones without the harsh conditions of stronger oxidants. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation. numberanalytics.comchemistrysteps.com The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination-type reaction to form the ketone. libretexts.orgnumberanalytics.com

Dess-Martin Periodinane (DMP): DMP is another mild and highly selective reagent for oxidizing secondary alcohols to ketones. mychemblog.comalfa-chemistry.com It offers advantages such as neutral pH conditions and shorter reaction times. wikipedia.org The mechanism begins with a ligand exchange between the alcohol and an acetate (B1210297) group on the hypervalent iodine atom of DMP, forming a diacetoxyalkoxyperiodinane intermediate. wikipedia.org An acetate ion then acts as a base to abstract the α-proton, leading to the formation of the ketone. wikipedia.orgmychemblog.com

Detailed Mechanisms of Secondary Alcohol Oxidation

Two-Electron Oxidation Processes

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly under acidic and heated conditions. scienceready.com.auscience-revision.co.uk These reactions involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene. jove.com

The acid-catalyzed elimination of water from an alcohol is known as a dehydration reaction. scienceready.com.aujove.com When this compound is heated in the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it dehydrates to form alkenes. libretexts.orgscienceready.com.aulibretexts.org

The reaction will typically yield a mixture of alkene isomers. According to Zaitsev's Rule , the major product will be the most substituted (and therefore most stable) alkene. scienceready.com.auscience-revision.co.uk For this compound, elimination can occur by removing a proton from the adjacent carbon on the cyclohexyl ring or the adjacent carbon on the pentyl chain, leading to products like 1-cyclohexyl-1-pentene and (1-pentyl)cyclohexene. The most stable product, 1-cyclohexyl-1-pentene, would be expected to be the major product. organicchemistrytutor.comscience-revision.co.uk

The dehydration of secondary alcohols like this compound typically proceeds through a unimolecular elimination (E1) mechanism, especially in the presence of acid and heat. libretexts.orgmasterorganicchemistry.comacs.orgchemistrysteps.com

E1 Mechanism: This pathway is analogous to the SN1 mechanism and proceeds in two steps. libretexts.org

First, the alcohol is protonated, and the water molecule leaves, forming a secondary carbocation intermediate. This is the slow, rate-determining step. libretexts.orgchemistrysteps.com

A weak base (like water or the conjugate base of the acid catalyst, HSO₄⁻) then removes a proton from a carbon adjacent to the carbocation, forming the double bond. jove.comlibretexts.org The E1 pathway's reliance on a carbocation intermediate means that rearrangements to form a more stable carbocation can occur. masterorganicchemistry.com The reaction conditions for E1 dehydration (strong acid, heat) favor the formation of the most stable alkene product (Zaitsev's product). masterorganicchemistry.comorganicchemistrytutor.com

E2 Mechanism: A bimolecular elimination (E2) pathway is also possible, though it is more common for primary alcohols or when a strong, bulky base is used. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The E2 mechanism is a concerted, one-step process where a base removes an adjacent proton at the same time the leaving group departs. chemistrysteps.comlibretexts.org For a secondary alcohol, the E2 pathway can be favored if the hydroxyl group is first converted to a better leaving group (like a tosylate) and then treated with a strong base. jove.com Under typical acid-catalyzed dehydration conditions, the E1 pathway dominates for secondary alcohols. acs.orgchemistrysteps.com

Table 2: Comparison of E1 and E2 Pathways for Alcohol Dehydration

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Substrate | Favored for 2° and 3° alcohols libretexts.orgmasterorganicchemistry.com | Favored for 1° alcohols; possible for 2° with specific reagents libretexts.orgjove.com |

| Kinetics | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] |

| Intermediate | Carbocation chemistrysteps.comlibretexts.org | None (concerted transition state) chemistrysteps.comlibretexts.org |

| Base | Weak base is sufficient (e.g., H₂O) masterorganicchemistry.com | Requires a strong base libretexts.org |

| Leaving Group | Good leaving group required (e.g., H₂O after protonation) masterorganicchemistry.com | Good leaving group required jove.com |

| Rearrangements | Possible masterorganicchemistry.com | Not possible |

| Regioselectivity | Zaitsev's Rule (most substituted alkene) masterorganicchemistry.com | Zaitsev's Rule (typically, unless a bulky base is used) |

Regioselectivity and Adherence to Zaitsev's Rule

The dehydration of alcohols, such as this compound, is a classic example of an elimination reaction that typically proceeds in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) upon heating. libretexts.org These reactions are regioselective, meaning that when multiple alkene products can be formed, one is typically favored. The regioselectivity of alcohol dehydration generally follows Zaitsev's rule, which states that the major product will be the more substituted (and therefore more stable) alkene. chemistrysteps.commasterorganicchemistry.com

For this compound, a tertiary alcohol, the dehydration reaction proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.org This mechanism involves the formation of a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). libretexts.org The departure of the water molecule results in a tertiary carbocation at the C1 position.

Deprotonation from an adjacent carbon atom then leads to the formation of a double bond. In the case of this compound, there are two types of β-hydrogens that can be abstracted:

From the cyclohexyl ring: Abstraction of a hydrogen from the C2 position of the cyclohexane (B81311) ring.

From the pentyl chain: Abstraction of a hydrogen from the C2 position of the pentyl chain.

According to Zaitsev's rule, the thermodynamically most stable alkene will be the major product. masterorganicchemistry.com The stability of the resulting alkenes is determined by the degree of substitution of the double bond. The potential products are:

1-cyclohexyl-1-pentene: Formed by removal of a hydrogen from the pentyl chain. This results in a trisubstituted alkene.

(Pent-1-en-1-yl)cyclohexane: Formed by removal of a hydrogen from the cyclohexyl ring. This also results in a trisubstituted alkene.

While both potential products are trisubstituted, the distribution of products can be influenced by subtle steric and electronic factors. However, the primary driving force is the formation of the most stable carbocation and the subsequent formation of the most stable alkene, in accordance with Zaitsev's rule. masterorganicchemistry.comquora.com It is important to note that carbocation rearrangements are possible in E1 reactions if a more stable carbocation can be formed, though with a tertiary carbocation already present, significant rearrangement is less likely unless there are other driving forces. chemistrysteps.com

Stereochemical Aspects of Elimination Processes

The stereochemistry of elimination reactions is a critical aspect that determines the spatial arrangement of atoms in the product. Elimination reactions can be stereospecific or stereoselective, depending on the reaction mechanism. numberanalytics.com

For this compound, which undergoes dehydration via an E1 mechanism, the reaction is generally not stereospecific. numberanalytics.com This is because the carbocation intermediate is planar, and the subsequent removal of a proton can occur from either side of the plane, leading to a mixture of cis and trans (or E and Z) isomers if applicable. lumenlearning.comlibretexts.org

However, the reaction is often stereoselective, favoring the formation of the more stable stereoisomer. In most cases, the trans (or E) isomer is thermodynamically more stable than the cis (or Z) isomer due to reduced steric strain, and is therefore the major product. masterorganicchemistry.comlumenlearning.com

In the context of the cyclohexyl ring, the conformation of the ring can influence the stereochemical outcome of elimination reactions, particularly in E2 reactions which require a specific anti-periplanar arrangement of the leaving group and the β-hydrogen. spcmc.ac.in While the dehydration of this compound proceeds through an E1 mechanism where this requirement is relaxed, conformational effects can still play a role in the relative rates of formation of different products. For instance, the accessibility of β-hydrogens in different conformations of the cyclohexane ring could influence the product ratio.

Intermolecular Interactions and Their Influence on Reactivity

Intermolecular forces play a crucial role in determining the physical properties and chemical reactivity of molecules. recercat.cat For this compound, the primary intermolecular interactions are hydrogen bonding and van der Waals forces.

Role of Hydrogen Bonding in Chemical Systems

The presence of the hydroxyl (-OH) group in this compound allows it to act as both a hydrogen bond donor and acceptor. cymitquimica.comnih.gov Hydrogen bonds are strong dipole-dipole interactions that significantly influence the boiling point, solubility, and reactivity of alcohols. britannica.com

In the context of reactivity, hydrogen bonding can affect chemical processes in several ways:

Solvation: In protic solvents, the hydroxyl group can form hydrogen bonds with solvent molecules. This solvation stabilizes the ground state of the alcohol and can influence the energy barrier for reactions.

Reaction Mechanisms: In acid-catalyzed reactions like dehydration, the initial step involves the protonation of the hydroxyl group. The lone pairs on the oxygen atom, which are involved in hydrogen bonding, are also the sites of protonation. The extent of hydrogen bonding can therefore modulate the basicity of the oxygen and the ease of this initial step.

Self-Association: Alcohols can form hydrogen-bonded aggregates (dimers, trimers, etc.) in the pure liquid state and in non-polar solvents. uniroma1.itingentaconnect.com This self-association can affect the availability of the hydroxyl group for reaction.

Other Intermolecular Forces Affecting Reactivity and Solvation

Beyond hydrogen bonding, other intermolecular forces also impact the behavior of this compound:

Van der Waals Forces: These forces, which include London dispersion forces and dipole-dipole interactions, are present between all molecules. The bulky cyclohexyl group and the pentyl chain contribute to a significant surface area, leading to substantial London dispersion forces. recercat.cat These forces are the primary interactions for the non-polar hydrocarbon portions of the molecule and are crucial for its solubility in non-polar solvents. uniroma1.it

Steric Hindrance: The bulky cyclohexyl group attached to the carbinol carbon (the carbon bearing the -OH group) creates significant steric hindrance. This steric bulk can hinder the approach of reactants to the hydroxyl group and the adjacent C-H bonds, thereby influencing the rate and regioselectivity of reactions. For example, in bimolecular reactions (like E2), steric hindrance can be a major determining factor. researchgate.net

The interplay of these intermolecular forces governs the solvation of this compound in various media and influences its reactivity in different chemical transformations. recercat.cat

Iv. Derivatization and Functional Group Transformations

Acylation Reactions for Analytical and Synthetic Utility

Acylation, the process of adding an acyl group, is a common derivatization technique for alcohols. In the context of 1-Cyclohexyl-1-pentanol (B1345726), this reaction is valuable for creating esters, which can serve as protecting groups or as derivatives with altered biological or physical properties.

The choice of reagent is critical in acylation reactions to achieve desired outcomes. Common reagents include carboxylic acids and their more reactive derivatives, such as acid anhydrides and acyl chlorides. For instance, the reaction of this compound with acetyl chloride in the presence of pyridine (B92270) yields 1-cyclohexyl-1-pentyl acetate (B1210297).

The use of catalysts can significantly enhance the efficiency of acylation. Iodine has been identified as a practical and effective Lewis acid catalyst for the esterification of alcohols with carboxylic acids. researchgate.net Research has shown that iodine can promote the quantitative acetylation of alcohols at room temperature using an equimolar amount of acetic anhydride (B1165640) under solvent-free conditions. researchgate.net

Trifluoroacetic acid and its anhydride are also potent acylation agents. researchgate.netbeilstein-journals.org Anhydrous trifluoroacetic acid is a strong acid and a powerful solvent that can facilitate the acylation of alcohols. beilstein-journals.org However, the reactivity of these reagents can also present challenges, particularly concerning the stability of chiral centers. researchgate.net

A comparison of common acylation conditions can be seen in the table below.

| Reagent | Catalyst/Conditions | Product | Yield |

| Acetyl chloride | Pyridine, 25°C | 1-Cyclohexyl-1-pentyl acetate | 78% |

| Acetic anhydride | Iodine, Room Temp. | 1-Cyclohexyl-1-pentyl acetate | High researchgate.net |

| Acetic acid | Sulfuric acid | 1-Cyclohexyl-1-pentyl acetate | - chemicalbook.com |

Maintaining the stereochemical integrity of the chiral center at C1 is a significant consideration during derivatization. Studies investigating the enantiomeric composition of chiral alcohols after acylation have provided valuable insights. When using acetic acid as the derivatizing reagent with an iodine catalyst, no isomerization was observed. researchgate.net However, the use of the more reactive trifluoroacetic acid led to partial isomerization. researchgate.net This suggests that while more potent reagents can accelerate the reaction, they may also increase the risk of racemization, likely through mechanisms that involve a carbocation intermediate. researchgate.netsolubilityofthings.com Therefore, for reactions where stereochemistry is critical, milder reagents and conditions are preferable.

Selection of Derivatizing Reagents (e.g., Acetic Acid, Trifluoroacetic Acid) and Catalysis (e.g., Iodine)

Conversion to Ketone Derivatives

The oxidation of the secondary alcohol this compound to its corresponding ketone, 1-cyclohexyl-1-pentanone, is a fundamental transformation in organic synthesis. chemguide.co.uk This reaction is characteristic of secondary alcohols and can be achieved using various oxidizing agents. cuny.edu

Common methods for this oxidation include the use of chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid or potassium permanganate (B83412) (KMnO₄) in an alkaline medium. These strong oxidizing agents typically provide high yields of the ketone. Milder and more selective methods are also available, such as the Oppenauer oxidation, which uses aluminum isopropoxide and acetone (B3395972), and is particularly suitable for substrates that are sensitive to acid. wikipedia.org Other modern reagents like pyridinium (B92312) chlorochromate (PCC), or methods like the Swern and Dess-Martin oxidations, offer gentle and selective alternatives. wikipedia.org

| Reagent | Conditions | Product | Yield |

| CrO₃ | Acetic acid, 25–40°C | 1-Cyclohexyl-1-pentanone | 85–90% |

| KMnO₄ | Alkaline medium, 50–60°C | 1-Cyclohexyl-1-pentanone | 75–80% |

Scope of Further Functionalization and Molecular Modification

Beyond simple acylation and oxidation, the structure of this compound allows for a broad range of further functionalizations. These modifications are key to synthesizing more complex molecules for various applications, including pharmaceuticals and materials science. solubilityofthings.com

A primary challenge in the further modification of chiral molecules like this compound is the preservation of stereochemistry. numberanalytics.com Epimerization, the change in configuration at a single stereocenter, can be a significant side reaction, particularly in reactions that proceed through planar intermediates like carbocations. solubilityofthings.com

To avoid epimerization during functional group interconversion, several strategies can be employed:

Use of Stereoselective Reagents and Catalysts : Chiral catalysts and reagents can influence the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over another. numberanalytics.com

Protecting Groups : In molecules with multiple functional groups, protecting groups can be used to selectively block certain sites from reacting, thus preventing unwanted side reactions and preserving stereochemistry. numberanalytics.com Orthogonal protection strategies allow for the selective removal of different protecting groups under specific conditions. numberanalytics.com

Mild Reaction Conditions : Employing mild and non-toxic reagents, such as in the Oppenauer oxidation, can minimize the risk of epimerization. wikipedia.org Similarly, certain oxidation procedures, like using aqueous chromic acid in a two-phase system with diethyl ether, have been shown to produce ketones in high epimeric purity. mdma.ch TEMPO-based oxidation systems are also known for their high chemoselectivity and ability to convert optically active alcohols without epimerization. organic-chemistry.org

SN2 Reactions : When converting the alcohol to other functional groups, such as halides or azides, reaction conditions that favor an SN2 mechanism will result in an inversion of stereochemistry, which is a predictable and controllable outcome, as opposed to the racemization that can occur via an SN1 mechanism. ub.edu The conversion of the alcohol to a good leaving group, like a tosylate or mesylate, facilitates subsequent nucleophilic substitution. ub.edu

By carefully selecting reagents, catalysts, and reaction conditions, chemists can navigate the complex landscape of functional group interconversions to synthesize a diverse array of this compound derivatives while maintaining control over their stereochemical identity. numberanalytics.comlkouniv.ac.injournalspress.com

V. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-cyclohexyl-1-pentanol (B1345726), both one-dimensional (1D) and quantitative NMR methods are invaluable.

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows distinct peaks for the various protons. chemicalbook.com For instance, the proton attached to the oxygen-bearing carbon (methine proton) is expected to appear in a specific region, while the protons of the cyclohexyl and pentyl groups will have their own characteristic signals. chemicalbook.compressbooks.pub The integration of these signals provides the ratio of the number of protons of each type, and spin-spin splitting patterns can reveal the connectivity of adjacent protons. pressbooks.pubquora.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. openstax.org Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom bonded to the hydroxyl group is significantly deshielded and thus appears at a lower field (higher ppm value) compared to the other alkane-like carbons. pressbooks.pub The chemical shifts of the carbons in the cyclohexyl and pentyl chains fall into predictable ranges for saturated hydrocarbons. openstax.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. azom.com

| Nucleus | Technique | Observed Chemical Shifts (ppm) | Key Assignments |

|---|---|---|---|

| ¹H | NMR | Various signals observed, for example at 3.34, 1.78, 1.66, 1.46, 1.30, 1.07, and 0.910 ppm in CDCl₃. chemicalbook.com | Signals correspond to protons on the cyclohexyl ring, the pentyl chain, and the hydroxyl group. chemicalbook.com |

| ¹³C | NMR | Distinct signals for each of the 11 carbon atoms. | The carbon attached to the -OH group is typically found in the 70-80 ppm range. Other carbons of the cyclohexyl and pentyl groups appear at higher fields. pressbooks.pub |

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. ox.ac.ukrssl.com The principle behind qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com This allows for the absolute or relative quantification of this compound without the need for a calibration curve, which is often required in chromatographic techniques. rssl.combruker.com

For accurate quantification, several experimental parameters must be carefully controlled, including the use of an internal standard with a known concentration and purity, ensuring complete spin relaxation between pulses by using an appropriate relaxation delay, and achieving a good signal-to-noise ratio. ox.ac.ukbipm.org By comparing the integral of a specific, well-resolved signal of this compound to the integral of a signal from the internal standard, its precise quantity in a sample can be determined. ox.ac.uk This technique is particularly useful for assessing the purity of synthesized this compound. rssl.combruker.com

1D NMR (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is a crucial tool for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. etamu.edu

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the analysis of this compound, the sample is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. etamu.edu The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). etamu.edu

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, confirming its molecular weight of 170.29 g/mol . chemicalbook.com Additionally, the molecule fragments in a predictable manner, producing a unique fragmentation pattern that serves as a "fingerprint" for identification. etamu.edu Common fragments for this compound include ions resulting from the loss of the butyl group or the cyclohexyl group. The NIST Mass Spectrometry Data Center provides reference spectra for this compound that can be used for comparison. nih.gov GC-MS is also used for purity validation and can quantify the amount of this compound present in a sample.

| Technique | Parameter | Observed Value |

|---|---|---|

| GC-MS | Molecular Ion (M⁺) m/z | 170 chemicalbook.com |

| Key Fragment Ions (m/z) | 113, 95, 87, 82, 81, 69, 67, 55 chemicalbook.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. spectralysbiotech.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups in this compound. eag.com The FTIR spectrum is generated by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational energies of the chemical bonds within the molecule. spectralysbiotech.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 (broad) pressbooks.pubadichemistry.com | Confirms the presence of the hydroxyl (-OH) group. spectroscopyonline.com |

| C-H Stretch (Alkyl) | 3000 - 2850 spectralysbiotech.com | Indicates the presence of sp³ C-H bonds in the cyclohexyl and pentyl groups. |

| C-O Stretch (Tertiary Alcohol) | 1210 - 1100 spectroscopyonline.com | Characteristic of a tertiary alcohol structure. spectroscopyonline.com |

Raman Spectra for Molecular Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique "molecular fingerprint" of a substance, making it highly valuable for chemical identification and structural analysis. nih.govoptica.org The Raman spectrum of this compound is characterized by specific vibrational modes corresponding to its distinct functional groups, including the cyclohexyl ring, the pentyl chain, and the tertiary hydroxyl group. mdpi.com

The interaction of monochromatic light from a laser with the molecule induces vibrations, and the resulting inelastically scattered light reveals information about the molecular structure. nih.gov While the elemental composition of isomers may be identical, differences in their functional groups or structural arrangements lead to distinct Raman spectral features. spiedigitallibrary.org The fingerprint region, typically from 600 to 1800 cm⁻¹, is particularly rich in sharp, specific peaks that allow for definitive identification. optica.org For this compound, key expected Raman signals would include C-H stretching and bending modes, C-C stretching of the aliphatic chains and the ring, and vibrations of the C-O bond. Specifically, tertiary alcohols exhibit characteristic peaks related to the C-C-O symmetric framework vibration. spiedigitallibrary.org

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 | Hydroxyl Group |

| C-H Stretch | 2850-3000 | Cyclohexyl and Pentyl Groups |

| CH₂ Bending/Scissoring | 1440-1470 | Cyclohexyl and Pentyl Groups |

| C-O Stretch | 1100-1200 | Tertiary Alcohol |

| C-C Stretch (Ring) | 800-1200 | Cyclohexyl Ring |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction byproducts and for the quantitative determination of its purity. nih.gov Both gas and liquid chromatography are widely employed for these purposes.

Gas Chromatography (GC)

Gas chromatography is a primary analytical method for assessing the purity of volatile compounds like this compound. Commercial grades of this alcohol often specify a purity of ≥95.0%, as determined by GC. avantorsciences.comcymitquimica.comlabproinc.com In this technique, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. When coupled with a mass spectrometer (GC-MS), this method not only quantifies purity but also provides structural confirmation of the analyte. nih.gov

As this compound possesses a chiral center, its enantiomers are chemically and physically identical in an achiral environment, necessitating the use of a chiral environment for their separation. gcms.cz Chiral-phase gas chromatography is a powerful technique for the enantiomeric resolution and determination of the enantiomeric composition of chiral volatile compounds. unito.it This is accomplished using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Derivatized cyclodextrins are among the most successful and widely used CSPs for the GC separation of chiral alcohols. gcms.czsigmaaldrich.com These macrocyclic oligosaccharides create chiral cavities into which enantiomers can include, leading to differential retention times. The resolution can often be improved by derivatizing the alcohol, for instance, through acylation to form esters, which may exhibit stronger and more selective interactions with the CSP. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for GC Resolution of Chiral Alcohols

| CSP Type | Common Derivatives | Principle of Separation |

|---|---|---|

| Cyclodextrin-Based | Permethylated, trifluoroacetylated, propionyl, alkylated derivatives of α-, β-, or γ-cyclodextrin. sigmaaldrich.com | Inclusion complexation and surface interactions (hydrogen bonding, dipole-dipole). unito.it |

| Chiral Amino Acid Derivatives | e.g., Chirasil-Val | Diastereomeric interactions via hydrogen bonding. unito.it |

| Chiral Metal Complexes | e.g., Rhodium(I) or Manganese(II) complexes | Reversible diastereomeric complex formation. unito.it |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique applicable to a broad range of compounds, including alcohols. mdpi.com It offers high resolution and can be adapted for both analytical and preparative-scale separations. nih.gov

The hyphenated technique of HPLC-ICP-MS combines the separation power of liquid chromatography with the high sensitivity and element-specific detection of inductively coupled plasma mass spectrometry. tandfonline.com Its primary application is in elemental speciation, which involves separating and quantifying the different chemical forms of an element within a sample. tandfonline.comrsc.org

This method is not typically applied to the analysis of a pure organic molecule like this compound, which lacks a metallic element. However, its use becomes relevant when analyzing the compound in complex matrices where trace metal contamination is a concern, or for the characterization of organometallic compounds synthesized using the alcohol as a ligand or precursor. nih.govrsc.orgupce.cz The HPLC separates the metal-containing species (e.g., free metal ions vs. metal-ligand complexes) before they are introduced into the ICP-MS for elemental quantification. rsc.org

Table 3: Principles of HPLC-ICP-MS for Speciation Analysis

| Component | Function |

|---|---|

| HPLC System | Separates different chemical species (e.g., inorganic vs. organically-bound metals) based on their physicochemical properties (e.g., polarity, size). rsc.org |

| Interface | Nebulizes the HPLC eluent into a fine aerosol suitable for introduction into the plasma. |

| ICP Torch | An argon plasma at high temperature (6000-10000 K) desolvates, atomizes, and ionizes the elements present in the sample. |

| Mass Spectrometer (MS) | Separates the ions based on their mass-to-charge ratio, allowing for highly sensitive and element-specific detection and quantification. tandfonline.com |

For the enantiomeric separation of this compound by HPLC, the most common and effective method is direct separation using a chiral stationary phase (CSP). nih.govmdpi.com CSPs are composed of a chiral selector immobilized onto a support matrix, typically silica (B1680970) gel. mdpi.com The enantiomers of the analyte interact differently with the chiral selector, resulting in different retention times and enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are exceptionally versatile and have proven highly effective for resolving the enantiomers of a vast array of compounds, including alcohols. mdpi.commdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The composition of the mobile phase is also critical. For normal-phase separations, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. mdpi.com The addition of small amounts of modifiers, such as acids or bases (e.g., diethylamine), can significantly influence the retention and resolution by altering the ionization state of the analyte or interacting with the stationary phase. mdpi.com

An alternative, indirect method involves derivatizing the racemic alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 4: Common Methodologies for Chiral HPLC Separation of Alcohols

| Methodology | Description | Examples |

|---|---|---|

| Direct Separation on CSPs | Enantiomers are separated directly on a column containing a chiral selector. | CSPs: Polysaccharide derivatives (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)), Pirkle-type (brush-type) CSPs. mdpi.commdpi.comMobile Phases: Hexane/Isopropanol, Hexane/Ethanol (B145695). mdpi.com |

| Indirect Separation via Diastereomers | Racemic alcohol is reacted with an enantiopure chiral derivatizing agent (e.g., a chiral acid) to form diastereomers, which are then separated on a standard achiral column (e.g., silica gel). nih.gov | Derivatizing Agents: Mosher's acid, camphorsultam-based acids. nih.govtcichemicals.com |

HPLC Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis in Complex Matrices

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) stands as a powerful analytical technique for the separation and analysis of a wide array of compounds. While direct applications of CE specifically for this compound are not extensively documented in publicly available literature, the principles of CE can be applied to its analysis, particularly in complex matrices. The technique's high efficiency, resolution, and minimal sample consumption make it a potentially valuable tool for the identification and quantification of this compound. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For a neutral compound like this compound, its analysis would necessitate the use of micellar electrokinetic chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration to form micelles. The neutral analyte partitions between the pseudo-stationary micellar phase and the mobile aqueous phase, enabling separation.

Sample Pretreatment Techniques

Effective sample pretreatment is paramount for successful CE analysis, aiming to isolate the analyte of interest from the sample matrix, concentrate it, and render it compatible with the CE system. The choice of pretreatment technique is dictated by the nature of the sample (e.g., biological fluids, environmental samples) and the concentration of the analyte. For this compound, several established extraction methods could be adapted.

Liquid-Phase Extraction (LPE): Liquid-phase extraction, a classic and straightforward method, involves the partitioning of the analyte between two immiscible liquid phases. For extracting this compound from an aqueous sample, a water-immiscible organic solvent such as hexane, ethyl acetate (B1210297), or dichloromethane (B109758) would be employed. The efficiency of the extraction depends on the partition coefficient of this compound in the selected solvent system.

Solid-Phase Extraction (SPE): Solid-phase extraction offers a more efficient and selective alternative to LPE, minimizing solvent consumption. In SPE, the sample is passed through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while the matrix components are washed away. Subsequently, the analyte is eluted with a small volume of a suitable solvent. For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18 or C8) would be appropriate. The choice of washing and eluting solvents is critical for achieving high recovery and purity.

Microextraction Techniques: Miniaturized extraction techniques have gained prominence due to their numerous advantages, including reduced solvent and sample consumption, higher enrichment factors, and environmental friendliness.

Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte adsorbs onto the coating. The fiber is then transferred to the injection port of the analytical instrument for desorption. For this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber would be a suitable choice.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method. It involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. A combination of a high-density organic solvent (e.g., tetrachloroethylene) as the extraction solvent and a miscible organic solvent (e.g., acetone (B3395972) or methanol) as the disperser would be applicable for this compound.

The selection of the most appropriate pretreatment technique would depend on the specific analytical challenge, including the sample matrix, required detection limits, and available instrumentation.

Vi. Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an essential method for interpreting experimental data and predicting molecular properties and reactivity. researchgate.net For compounds like 1-cyclohexyl-1-pentanol (B1345726), DFT is employed to analyze potential reaction pathways, such as its oxidation to 1-cyclohexyl-1-pentanone. This theoretical approach is crucial for explaining reaction mechanisms and calculating the precise nature of transition states. researchgate.net

The transformation of reactants to products proceeds through high-energy transition states and may involve the formation of temporary intermediates. solubilityofthings.comwolfram.com DFT modeling is a key technique used to map these reaction pathways. For instance, in the oxidation of a secondary alcohol like this compound, DFT can model the structure and energy of the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com These models can elucidate the specific bond-forming and bond-breaking events that occur. For example, in an E1cB elimination reaction, two transition states (TS1 and TS2) and an intermediate (I) can be characterized. wolfram.com The study of these fleeting structures is fundamental to understanding reaction mechanisms in detail. solubilityofthings.com

Table 1: Key Concepts in Reaction Pathway Modeling

| Term | Definition | Relevance to this compound |

| Reaction Intermediate | A transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. solubilityofthings.comwolfram.com | Can be modeled using DFT to understand multi-step reaction mechanisms, such as certain oxidation or elimination pathways. |

| Transition State | A specific configuration along the reaction coordinate that has the highest potential energy. Its state is fleeting, and it cannot be isolated. solubilityofthings.com | DFT calculations can determine the geometry and energy of the transition state, which is essential for calculating the reaction's activation energy. researchgate.netsolubilityofthings.com |

| Activation Energy (Ea) | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. solubilityofthings.com | The energy of the DFT-modeled transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. solubilityofthings.com |

To understand the spontaneity and rate of a reaction, chemists calculate the Gibbs free energy profile. researchgate.net DFT is used to compute the Gibbs free energy of reactants, transition states, intermediates, and products. Plotting these energy values along the reaction coordinate provides a visual representation of the reaction's thermodynamic and kinetic feasibility. researchgate.net For a reaction like the oxidation of this compound, the calculated energy difference between the transition state and the reactants helps in comparing the computational results with experimental kinetics. These profiles can clarify why certain reaction pathways are favored over others, for example, by showing which path has a lower activation energy barrier. researchgate.netcore.ac.uk

Modeling of Reaction Intermediates and Transition States

Predictive Modeling of Chemical Behavior and Properties

Beyond reaction mechanisms, computational tools are used to forecast the intrinsic properties and behavior of chemical compounds. Methods like Quantitative Structure-Property Relationship (QSPR) models can predict physical properties such as boiling point and partition coefficient (logP) based on molecular structure. distill.pubmdpi.com

Computational methods are invaluable for predicting how a compound like this compound might be broken down in biological systems or in the environment. Cheminformatics tools can associate a chemical with a known metabolic pathway based on molecular structure matching. nih.gov Databases and prediction systems, such as those available through PubChem, can help forecast potential metabolic or environmental degradation pathways. For instance, a tool might predict the involvement of this compound in xenobiotic biodegradation pathways by comparing its structure to known metabolites. mdpi.com Studies on similar compounds, like n-pentanol, show that dispersants can accelerate the biodegradation of certain chemicals, a factor that can be integrated into environmental fate models. researchgate.net

Table 2: Predictive Tools for Degradation Pathways

| Tool/Approach | Description | Application Example |

| Structure Matching Algorithms | Associates a new compound with known metabolic pathways by identifying structural similarities to known substrates and products. nih.gov | Predicting that this compound might undergo Phase I metabolism (oxidation) similar to other secondary alcohols. |

| Pathway Prediction Systems | Utilizes databases of known metabolic pathways (e.g., KEGG) to predict the class of pathway a molecule is likely to enter. nih.govmdpi.com | Classifying this compound under "xenobiotics biodegradation and metabolism". mdpi.com |

| Biodegradation Models | Considers environmental factors and the presence of other substances (e.g., dispersants) to predict the rate of degradation. researchgate.net | Modeling the environmental persistence of this compound in marine or soil environments. |

Recent advancements in AI for chemistry have focused on graph-based models, particularly graph neural networks (GNNs). nih.gov These models represent molecules as graphs, where atoms are nodes and bonds are edges, allowing for a more intuitive representation of molecular structure compared to text-based methods like SMILES strings. arxiv.org For predicting reaction outcomes, GNNs can learn structural information directly from the graph representation. nih.govarxiv.org

Molecular feature descriptors, which are numerical representations of a molecule's properties, are crucial inputs for these models. acs.org These can range from simple physical properties to complex "fingerprints" that encode structural information. acs.orggithub.com In a GNN, the features of atoms and bonds are updated based on their local chemical environment through a process called message passing. researchgate.net This allows the network to learn complex relationships between the structure of reactants, like this compound, and the reactivity or rate of a potential reaction. researchgate.net This approach has shown remarkable performance in predicting molecular properties and reaction outcomes. nih.gov

Artificial Intelligence (AI) Models for Reaction Rate Constant Prediction

Validation and Performance Metrics in Computational Modeling (e.g., Mean Squared Error)

The reliability of any computational model, such as those developed for predicting the properties of this compound, is contingent upon rigorous validation. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, are a common computational approach for which validation is critical. nih.govacademicjournals.org

In developing QSPR models for alcohols, a dataset of molecules with known properties is typically divided into a training set and a test set. nih.govacs.org The training set is used to build the model, while the test set, composed of molecules not used in the model's development, is used to evaluate its predictive power. nih.gov

Several statistical metrics are employed to validate the performance of these models:

Squared Correlation Coefficient (R²) : This metric indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). For QSPR models of alcohol properties, a high R² value (often > 0.9) for the training set is desirable. nih.govacs.org

Leave-One-Out Cross-Validated Correlation Coefficient (Q² or R²cv) : This is a more robust measure of a model's predictive ability. It is calculated by systematically removing one compound from the training set, rebuilding the model, and then predicting the property of the removed compound. This process is repeated for all compounds in the training set. A high Q² value indicates good internal consistency and predictive power of the model. nih.gov

Mean Squared Error (MSE) and Root Mean Squared Error (RMSE) : These metrics measure the average squared difference between the estimated values and the actual values. A lower MSE or RMSE indicates a better fit of the model to the data. For instance, in predicting properties like heat capacity for a series of alcohols and aldehydes, an RMSE could be a key indicator of the model's accuracy. academicjournals.org

While no specific QSPR models for this compound are prominently published, studies on various aliphatic alcohols demonstrate the application of these validation metrics. For example, a QSPR study on the aqueous solubility of 63 different alcohols reported a squared correlation coefficient (r) of 0.9931 and a standard deviation (s) of 0.121 for the complete dataset, indicating a highly predictive model. nih.gov

Below is an illustrative table of how performance metrics might be presented for a hypothetical QSPR model for predicting a property of a series of secondary alcohols, including this compound.

Table 1: Hypothetical Performance Metrics for a QSPR Model of Secondary Alcohols

| Metric | Training Set Value | Test Set Value |

|---|---|---|

| Number of Compounds | 80 | 20 |

| R² | 0.95 | 0.92 |

| Q² | 0.91 | N/A |

| RMSE | 0.15 | 0.18 |

This table demonstrates the typical validation metrics used to assess the robustness and predictive capability of a computational model.

Stereochemical Analysis and Prediction via Computational Methods

This compound possesses a stereocenter at the carbon atom bonded to the hydroxyl group, meaning it can exist as two enantiomers, (R)-1-cyclohexyl-1-pentanol and (S)-1-cyclohexyl-1-pentanol. Computational methods are invaluable for analyzing and predicting the stereochemical aspects of such chiral molecules. frontiersin.orgnumberanalytics.com

Computational techniques can be used to determine the absolute configuration of a chiral molecule by comparing calculated spectroscopic properties with experimental data. frontiersin.org Methods such as Density Functional Theory (DFT) are commonly employed to calculate properties like optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). researchgate.net

The general workflow for stereochemical analysis using computational methods involves:

Conformational Search : For a given enantiomer (e.g., the R-enantiomer), a thorough conformational analysis is performed to identify all low-energy conformers. This is crucial as the observed spectroscopic properties are a Boltzmann-weighted average of the properties of all contributing conformers. researchgate.net

Geometry Optimization and Frequency Calculation : The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)). researchgate.net

Calculation of Spectroscopic Properties : For each optimized conformer, the desired chiroptical property (OR, ECD, or VCD) is calculated. researchgate.net

Boltzmann Averaging : The calculated properties of all conformers are averaged based on their relative energies to obtain the final predicted spectrum or optical rotation value for that enantiomer.

Comparison with Experimental Data : The predicted result for the R-enantiomer is compared with the experimental data. If the sign and magnitude of the calculated optical rotation match the experimental value, the absolute configuration is assigned as R. If they are opposite, the configuration is assigned as S.

For secondary alcohols, NMR spectroscopy in conjunction with chiral derivatizing agents, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a powerful experimental technique for determining absolute configuration. frontiersin.org Computational modeling can support the interpretation of the resulting NMR data by predicting the preferred conformations of the diastereomeric esters formed. researchgate.net

Below is an example of a data table that might be generated in a computational study to determine the absolute configuration of this compound.

Table 2: Illustrative Computational Data for Stereochemical Assignment of this compound

| Conformer of (R)-1-cyclohexyl-1-pentanol | Relative Energy (kcal/mol) | Boltzmann Population (%) | Calculated Optical Rotation ([α]D) |

|---|---|---|---|

| 1 | 0.00 | 45.2 | +15.8 |

| 2 | 0.50 | 25.1 | -5.2 |

| 3 | 1.10 | 10.5 | +20.1 |

| Boltzmann Averaged | N/A | 100 | +9.7 |

If the experimentally measured optical rotation was +9.5°, the close match with the calculated value would support the assignment of the R configuration.

Vii. Environmental Fate and Degradation Mechanisms

Theoretical Prediction of Environmental Behavior and Persistence

In the absence of experimental data, computational models and Quantitative Structure-Activity Relationships (QSARs) are valuable tools for predicting the environmental behavior and persistence of chemical compounds. researchgate.netecetoc.orgeuropa.eu These models use the molecular structure of a compound to estimate its physicochemical properties and environmental fate parameters.

Several computational tools are available to predict the environmental fate of organic chemicals. These include the US EPA's EPI (Estimation Programs Interface) Suite™, the EAWAG-BBD (Biocatalysis/Biodegradation Database) Pathway Prediction System, and OPERA (Open (Quantitative) Structure-activity/property Relationship App). chemsafetypro.comntu.edu.sggoogle.com These programs can estimate properties such as biodegradability, atmospheric oxidation rates, soil adsorption coefficients (Koc), and bioconcentration factors (BCF).

Predicted Environmental Fate Parameters: